DL-Homocysteine

Catalog No.
S1521963
CAS No.
454-29-5
M.F
C4H9NO2S
M. Wt
135.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Homocysteine

CAS Number

454-29-5

Product Name

DL-Homocysteine

IUPAC Name

2-amino-4-sulfanylbutanoic acid

Molecular Formula

C4H9NO2S

Molecular Weight

135.19 g/mol

InChI

InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)

InChI Key

FFFHZYDWPBMWHY-UHFFFAOYSA-N

SMILES

C(CS)C(C(=O)O)N

Solubility

148 mg/mL

Synonyms

2 amino 4 mercaptobutyric acid, 2-amino-4-mercaptobutyric acid, Homocysteine, Homocysteine, L Isomer, Homocysteine, L-Isomer, L-Isomer Homocysteine

Canonical SMILES

C(CS)C(C(=O)O)N

DL-Homocysteine as a biomarker:

DL-Homocysteine is a non-proteinogenic amino acid, meaning it is not used to build proteins but plays a crucial role in various metabolic processes. Research has shown elevated levels of DL-homocysteine in the blood (hyperhomocysteinemia) to be associated with an increased risk of various health conditions, including:

  • Cardiovascular disease (CVD)
  • Stroke
  • Alzheimer's disease and dementia
  • Birth defects

DL-Homocysteine and its impact on cellular processes:

Extensive research has been conducted to understand the mechanisms by which elevated DL-homocysteine levels may contribute to disease development. Studies suggest that DL-homocysteine can:

  • Impair endothelial function: Endothelial cells line the inner layer of blood vessels, and their proper function is crucial for maintaining healthy blood flow. DL-homocysteine is thought to damage these cells, leading to increased inflammation and a higher risk of blood clot formation .
  • Interfere with B vitamin metabolism: DL-homocysteine shares a metabolic pathway with essential B vitamins, particularly folate and vitamin B12. Elevated DL-homocysteine levels can disrupt this pathway, potentially leading to deficiencies in these crucial vitamins .
  • Increase oxidative stress: Oxidative stress refers to an imbalance between free radicals and antioxidants in the body. Studies suggest that DL-homocysteine may contribute to this imbalance, further damaging cells and tissues .

DL-Homocysteine in research investigating potential therapeutic interventions:

Given the potential link between DL-homocysteine and various health conditions, research is ongoing to explore if lowering DL-homocysteine levels can be a potential therapeutic strategy. This includes:

  • Investigating the effectiveness of vitamin supplementation (B vitamins, especially folic acid): Studies have shown that supplementation with B vitamins can effectively lower DL-homocysteine levels, and some research suggests this may offer some protective benefits against certain diseases . However, further research is needed to determine the long-term efficacy and safety of such interventions.
  • Exploring the potential of other nutritional and lifestyle modifications: Research is also investigating the impact of dietary changes and lifestyle modifications, such as exercise, on DL-homocysteine levels and their potential role in disease prevention and management.

DL-Homocysteine is a non-proteinogenic α-amino acid that serves as a significant intermediate in the metabolism of methionine. It is structurally characterized by the presence of a thiol group and an additional methylene bridge compared to cysteine, which makes it a homologue of this amino acid. The molecular formula for DL-Homocysteine is C4H9NO2S, and it exists as a zwitterion at physiological pH, meaning it carries both positive and negative charges simultaneously .

This compound plays a crucial role in various biochemical pathways, including the synthesis of cysteine and the recycling of methionine. Elevated levels of homocysteine in the blood, known as hyperhomocysteinemia, are associated with several health issues, particularly cardiovascular diseases, due to its potential to promote oxidative stress and vascular damage .

DL-Homocysteine is not directly involved in biological activity. However, its role as an intermediate in the methylation cycle is crucial for various cellular functions. The methylation cycle donates methyl groups (CH3) for essential processes like DNA methylation, protein synthesis, and neurotransmitter production []. Elevated levels of DL-homocysteine can disrupt the methylation cycle, potentially leading to various health problems [].

  • Conversion to Cysteine: DL-Homocysteine can be converted into cysteine through a two-step enzymatic process involving cystathionine β-synthase and cystathionine γ-lyase, utilizing vitamin B6 as a cofactor .
  • Methionine Recycling: It can also be recycled back into methionine through a reaction that involves N5-methyl tetrahydrofolate as a methyl donor and vitamin B12-dependent enzymes .
  • Cyclization: DL-Homocysteine can cyclize to form homocysteine thiolactone, which is a five-membered heterocyclic compound. This reaction is significant because it can lead to self-cleaving reactions that generate oxidative stress .

DL-Homocysteine exhibits various biological activities:

  • Cardiovascular Effects: Elevated levels of homocysteine are correlated with increased risks of cardiovascular diseases. It may contribute to atherogenesis and vascular injury, leading to conditions such as coronary artery disease and ischemic events .
  • Neurotransmission: DL-Homocysteine acts as an allosteric antagonist at dopamine D2 receptors, influencing neurotransmitter activity in the brain .
  • Toxicity: As a uremic toxin, high concentrations of homocysteine can lead to uremic syndrome, affecting multiple organ systems and causing symptoms like nausea and fatigue .

Several methods exist for synthesizing DL-Homocysteine:

  • Chemical Synthesis: One approach involves the reduction of homocystine using reducing agents such as lithium aluminum hydride or sodium borohydride. This method typically requires careful control of reaction conditions to avoid side reactions .
  • Enzymatic Synthesis: Enzymatic methods utilize specific enzymes to convert methionine into DL-homocysteine through biological pathways. This method is often more environmentally friendly and yields higher purity products .
  • Thiolactone Formation: A novel synthetic method has been reported for producing DL-homocysteine thiolactone hydrochloride through metallic sodium reduction reactions, which may enhance the efficiency of synthesis .

DL-Homocysteine has several applications in research and medicine:

  • Biochemical Research: It is used in studies investigating metabolic pathways involving sulfur-containing amino acids.
  • Clinical Diagnostics: Measurement of homocysteine levels in plasma is utilized as a biomarker for cardiovascular risk assessment.
  • Pharmaceuticals: Due to its biological activities, DL-homocysteine derivatives are explored for potential therapeutic applications in treating cardiovascular diseases and neurological disorders .

Research on interaction studies involving DL-homocysteine has uncovered various insights:

  • Vascular Reactivity: Studies indicate that DL-homocysteine affects vascular reactivity by inducing oxidative stress and activating poly(ADP-ribose) polymerase, which may contribute to endothelial dysfunction .
  • Cardiac Function: Investigations have shown that DL-homocysteine thiolactone impacts cardiac contractility, influencing parameters such as cardiac force and oxidative stress markers in experimental models .

Several compounds are similar to DL-homocysteine, each with unique properties:

CompoundStructure/CharacteristicsUnique Features
CysteineContains a thiol group; involved in protein synthesisEssential amino acid; plays a role in antioxidant defense
MethionineContains a thioether; precursor to homocysteineEssential amino acid; involved in methylation reactions
HomocystinuriaA condition characterized by elevated levels of homocysteineGenetic disorder affecting metabolism of sulfur amino acids
S-AdenosylmethionineMethyl donor involved in numerous methylation reactionsPlays critical roles in epigenetics and gene expression

DL-Homocysteine is unique due to its dual role as both an intermediate in amino acid metabolism and a potential risk factor for various health conditions. Its ability to influence both biochemical pathways and physiological responses highlights its significance in both health and disease contexts.

Physical Description

Solid

XLogP3

-3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

135.03539970 g/mol

Monoisotopic Mass

135.03539970 g/mol

Heavy Atom Count

8

Melting Point

232-233°C

UNII

S7IJP4A89K

Other CAS

6027-13-0
454-29-5
454-28-4

Metabolism Metabolites

In the body, dietary methionine is converted to homocysteine. In a series of metabolic steps, the enzyme cystathionine b-synthase (CBS) irreversibly generates a substance called cystathionine from homocysteine. The rate at which homocysteine is generated from methionine and then converted to cystathionine is evidently determined by the habitual dietary intake of methionine. L-Homocysteine has two primary fates: conversion via tetrahydrofolate (THF) back into L-methionine or conversion to L-cysteine. Homocysteine can cyclize to give homocysteine thiolactone, a five-membered heterocycle, a reaction catalyzed by methionyl-transfer RNA synthetase.

Wikipedia

DL-homocysteine

Dates

Modify: 2023-08-15

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